molecular formula C8H11N5O B14942051 6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B14942051
M. Wt: 193.21 g/mol
InChI Key: ATTSZSWZOXAVSL-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an amino group at position 6, an ethyl group at position 2, a methyl group at position 5, and a hydroxyl group at position 7.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes and receptors, disrupting their normal function. For example, it has been shown to inhibit the activity of certain kinases and polymerases, leading to the suppression of cell proliferation and viral replication . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to form stable interactions with the active sites of the enzymes and receptors.

Comparison with Similar Compounds

6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds in the triazolopyrimidine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

6-amino-2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H11N5O/c1-3-5-11-8-10-4(2)6(9)7(14)13(8)12-5/h3,9H2,1-2H3,(H,10,11,12)

InChI Key

ATTSZSWZOXAVSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC(=C(C(=O)N2N1)N)C

Origin of Product

United States

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